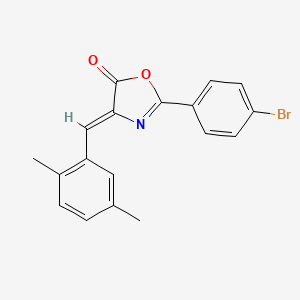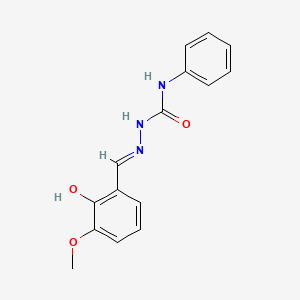
N-(2,6,8-trimethyl-4-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6,8-trimethyl-4-quinolinyl)acetamide, also known as TMAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMAQ is a derivative of quinoline, a heterocyclic aromatic organic compound that has been widely used in the synthesis of pharmaceuticals and other organic compounds.
作用機序
The exact mechanism of action of N-(2,6,8-trimethyl-4-quinolinyl)acetamide is not yet fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex can then undergo various chemical reactions that result in changes in fluorescence properties, allowing for the detection of the metal ion.
Biochemical and Physiological Effects:
N-(2,6,8-trimethyl-4-quinolinyl)acetamide has not been extensively studied for its biochemical and physiological effects, but early studies have suggested that the compound may have some potential as an antioxidant and anti-inflammatory agent. N-(2,6,8-trimethyl-4-quinolinyl)acetamide has also been shown to have some cytotoxic effects on certain cancer cells, although more research is needed to fully understand its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(2,6,8-trimethyl-4-quinolinyl)acetamide is its high selectivity for certain metal ions, allowing for the detection of these ions in complex biological samples. N-(2,6,8-trimethyl-4-quinolinyl)acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for many research labs. However, N-(2,6,8-trimethyl-4-quinolinyl)acetamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research involving N-(2,6,8-trimethyl-4-quinolinyl)acetamide. One promising area of research involves the development of N-(2,6,8-trimethyl-4-quinolinyl)acetamide-based sensors for the detection of metal ions in environmental samples. Other potential applications include the use of N-(2,6,8-trimethyl-4-quinolinyl)acetamide in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,6,8-trimethyl-4-quinolinyl)acetamide and its potential as an antioxidant and anti-inflammatory agent.
合成法
N-(2,6,8-trimethyl-4-quinolinyl)acetamide can be synthesized through a multi-step process that involves the condensation of 2,6,8-trimethylquinoline with acetyl chloride. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-(2,6,8-trimethyl-4-quinolinyl)acetamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2,6,8-trimethyl-4-quinolinyl)acetamide as a fluorescent probe for the detection of metal ions. N-(2,6,8-trimethyl-4-quinolinyl)acetamide has been shown to selectively bind to certain metal ions such as copper, zinc, and mercury, and its fluorescence properties can be used to detect the presence of these ions in biological samples.
特性
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-8-5-9(2)14-12(6-8)13(16-11(4)17)7-10(3)15-14/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGMDHCVTAQXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6,8-trimethylquinolin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088774.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)


![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![N-(4-bromophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6088805.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6088807.png)


![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)
![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6088852.png)

![N-(3-chloro-4-methoxyphenyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6088865.png)
